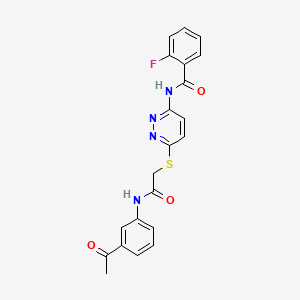

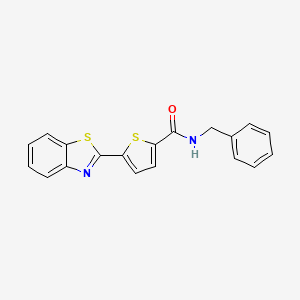

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common approach is the condensation of 2-aminothiophenols with aldehydes . Another method involves the use of Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions . They can also undergo reactions with different substituents to modify their properties .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structures and substituents. For example, some benzothiazoles exhibit fluorescence properties .Applications De Recherche Scientifique

- Researchers have synthesized benzothiazole derivatives with potential antitubercular activity . These compounds were tested in vitro and in vivo against Mycobacterium tuberculosis. The newly synthesized molecules exhibited better inhibition potency compared to standard reference drugs. Mechanism of resistance of anti-TB drugs was also explored in this context.

Antitubercular Activity

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in coagulation and regulation of gene expression, respectively .

Mode of Action

Benzothiazole derivatives have been known to exhibit antibacterial activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , and tyrosine kinase . These enzymes are involved in nucleotide synthesis, DNA replication, and signal transduction, respectively .

Biochemical Pathways

The inhibition of the aforementioned enzymes suggests that it may affect pathways related toDNA replication , nucleotide synthesis , and cellular signaling .

Pharmacokinetics

The pharmacokinetic properties of similar benzothiazole derivatives have been reported . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

Given its potential inhibitory effects on various enzymes, it may lead to the disruption of essential cellular processes such as dna replication and signal transduction .

Safety and Hazards

Orientations Futures

Benzothiazoles continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSGHNCHWZSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

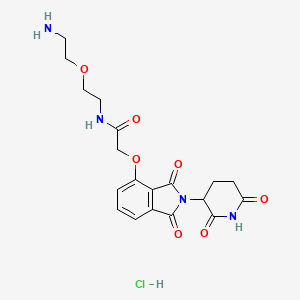

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833850.png)

![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)